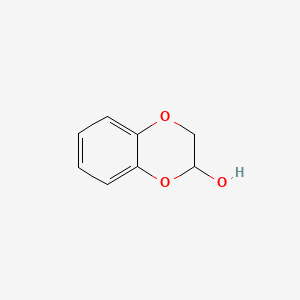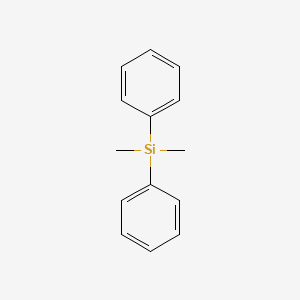
Dimethyldiphenylsilane
Übersicht
Beschreibung
Dimethyldiphenylsilane is a chemical compound with the molecular formula C14H16Si . It is used in various applications including proteomics research .
Synthesis Analysis
A series of novel silane-based hyper-cross-linked porous polymers was prepared through the Friedel–Crafts alkylation reaction of this compound as the monomer and formaldehyde dimethyl acetal as the external cross-linker .
Molecular Structure Analysis
The this compound molecule contains a total of 32 bond(s). There are 16 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), and 2 six-membered ring(s) .
Chemical Reactions Analysis
This compound is involved in the Friedel–Crafts alkylation reaction, which is used to prepare silane-based hyper-cross-linked porous polymers .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.36 . It is a liquid at 20 degrees Celsius . The boiling point is 156.5±0.0 °C at 760 mmHg . The vapour pressure is 3.7±0.2 mmHg at 25°C . The enthalpy of vaporization is 37.7±3.0 kJ/mol . The flash point is 35.0±0.0 °C .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Polymers
Dimethyldiphenylsilane is used in the synthesis of various polymers. For instance, it is involved in the hydrolysis-copolymerization process to obtain dimethyldiphenylsiloxane copolymers. This process involves the reaction of diphenyldichlorosilane with octamethylcyclotetrasiloxane in the presence of water, using sulfonic cationite VIONIT CS-34C as a catalyst (Cazacu et al., 1997). Additionally, this compound is used in creating hyper-cross-linked porous polymers for applications like gas storage and water treatment (Fu et al., 2018).
2. Material Characterization
This compound and its derivatives are characterized using various spectroscopic techniques. For example, polysiloxanes containing methyl, phenyl, and cyanoalkyl groups, frequently used as stationary phases in gas chromatography, have been characterized using nuclear magnetic resonance (NMR) spectroscopy (Mayer et al., 1999).
3. In Organometallic Chemistry
In organometallic chemistry, this compound is used in the synthesis of mono-, bi-, and polynuclear complexes with transition metals like chromium, cobalt, and ruthenium. These complexes are studied for their NMR spectroscopic characteristics, providing insights into the shielding effects and structural properties of the complexes (Kolehmainen et al., 1995).
4. Chemical Reactions and Synthesis
This compound is also involved in various chemical reactions and syntheses. For instance, it is used in the synthesis of polysiloxane copolymers with functional groups for potential use as protective coatings or network precursors (Cazacu & Vlad, 2003). Additionally, its reaction with amine N-oxides under the influence of gold nanoparticles supported on carbon nanotubes has been studied, demonstrating applications in reduction processes (Donck et al., 2015).
Biochemische Analyse
Biochemical Properties
Dimethyldiphenylsilane plays a crucial role in biochemical reactions, particularly in the synthesis of siloxane polymers. It interacts with various enzymes and proteins, facilitating the formation of high molecular weight siloxane polymers . The compound’s interaction with enzymes such as silanolates and metal hydrides is essential for catalyzing the polymerization process. These interactions involve the cleavage and formation of silicon-oxygen bonds, leading to the creation of linear and cyclic siloxane structures .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in the synthesis of extracellular matrix components, thereby impacting cell adhesion and migration . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of key metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to silanolates and metal hydrides, facilitating the polymerization of siloxanes . This binding interaction is crucial for the formation of silicon-oxygen bonds, which are essential for the synthesis of high molecular weight siloxane polymers. Additionally, this compound can inhibit or activate specific enzymes involved in cellular metabolism, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to acidic or basic environments . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects are often observed in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant cellular changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of siloxane polymers without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular function. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized by enzymes such as silanolates and metal hydrides, leading to the formation of siloxane polymers . These metabolic pathways are crucial for the synthesis and degradation of this compound, impacting its overall biochemical properties and effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its transport across cellular membranes, leading to its accumulation in specific cellular compartments . This transport and distribution are essential for the compound’s biochemical effects, as they determine its localization and interaction with cellular biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for the compound’s interaction with enzymes and proteins, impacting its overall biochemical properties and effects on cellular function.
Eigenschaften
IUPAC Name |
dimethyl(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Si/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKVFIFBAASZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228420 | |
| Record name | Dimethyl diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778-24-5 | |
| Record name | Dimethyl diphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


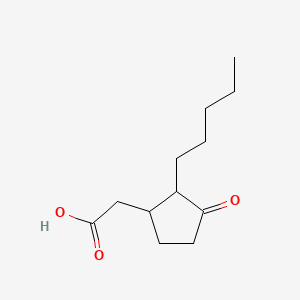
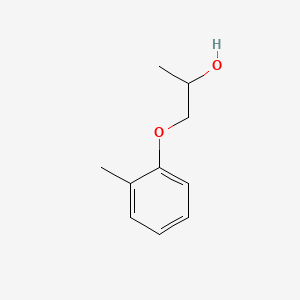




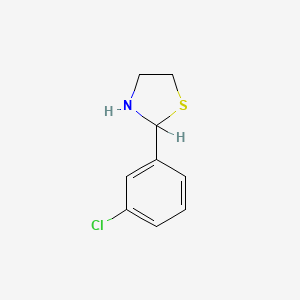
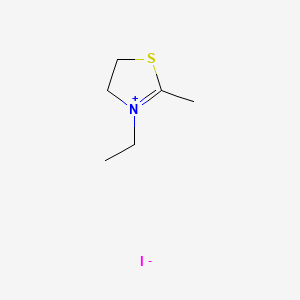
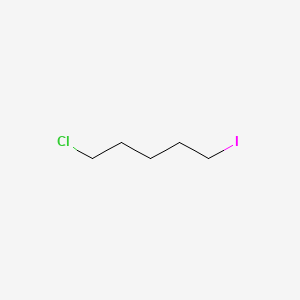


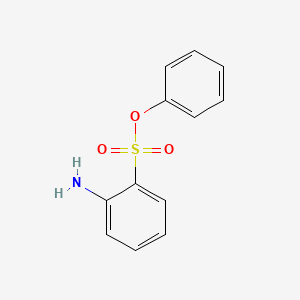
![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)
